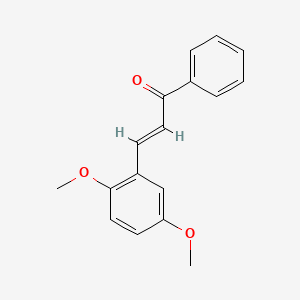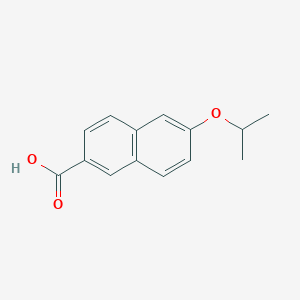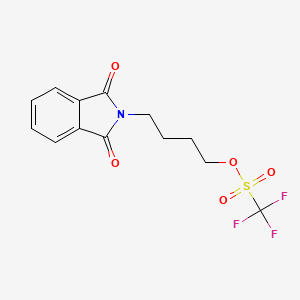
4-(1,3-Dioxoisoindolin-2-yl)butyl trifluoromethanesulfonate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxoisoindolin-2-yl)butyl trifluoromethanesulfonate, 95% (hereafter referred to as 4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA) is an organic compound that has seen a wide range of applications in various scientific fields, ranging from synthetic organic chemistry to biochemistry. It is a white, odorless, crystalline solid that is soluble in water, alcohol, and other polar solvents. It is a useful reagent in the synthesis of many compounds, and has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in biochemistry and physiology research, as well as in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in biochemistry and physiology research, as it is an effective inhibitor of several enzymes, such as protein kinases, phosphatases, and other enzymes involved in signal transduction pathways. Additionally, it has been used in laboratory experiments to study the effects of various compounds on biochemical pathways.
Wirkmechanismus
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA acts as an inhibitor of several enzymes, such as protein kinases and phosphatases, by binding to their active sites. This binding disrupts the normal functioning of the enzymes, resulting in a decrease in their activity. Additionally, it has been shown to inhibit the activity of other enzymes involved in signal transduction pathways, such as G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA vary depending on the enzyme that it is inhibiting. For example, when it is used as an inhibitor of protein kinases, it has been shown to decrease the activity of these enzymes, resulting in a decrease in the activity of the downstream pathways that they regulate. Additionally, when it is used as an inhibitor of phosphatases, it has been shown to increase the activity of these enzymes, resulting in an increase in the activity of the downstream pathways that they regulate.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in many polar solvents, making it easy to work with. Additionally, it is relatively inexpensive, making it an attractive reagent for use in research. However, it also has some limitations. For example, it has a limited shelf life and can degrade over time, making it unsuitable for long-term storage. Additionally, it has been shown to be toxic in high concentrations, making it important to use it in small amounts and with proper safety protocols.
Zukünftige Richtungen
There are several potential future directions for 4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA. For example, it could be used in the development of new inhibitors of protein kinases, phosphatases, and other enzymes involved in signal transduction pathways. Additionally, it could be used in the development of new pharmaceuticals and agrochemicals. Finally, it could be used in the development of new laboratory experiments to study the effects of various compounds on biochemical pathways.
Synthesemethoden
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA can be synthesized from the reaction of 4-methoxybenzyl trifluoromethanesulfonate and 1,3-dioxoisoindoline in aqueous acetic acid. The reaction is carried out at a temperature of 60-65°C for 4-6 hours. The product is then recovered by extraction with ethyl acetate, followed by recrystallization from ethyl acetate and ethanol. The yield of the synthesis is typically around 95%.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c14-13(15,16)23(20,21)22-8-4-3-7-17-11(18)9-5-1-2-6-10(9)12(17)19/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJIXDVOBXSZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxoisoindolin-2-yl)butyl trifluoromethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




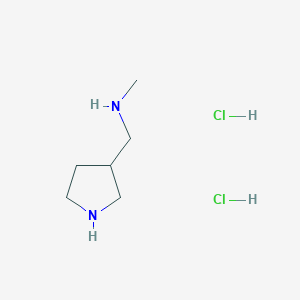

![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
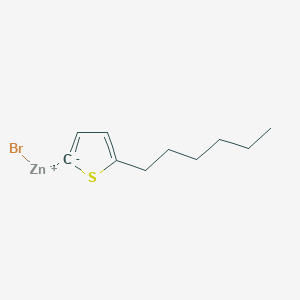

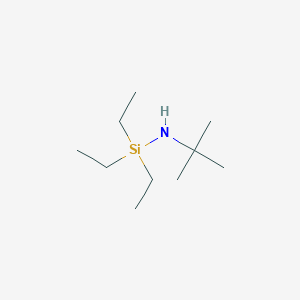
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)


